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Itopride-d6hydrochloride

Cat. No.: B12413185
M. Wt: 400.9 g/mol
InChI Key: ZTOUXLLIPWWHSR-TXHXQZCNSA-N
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Description

Significance of Isotopic Labeling in Drug Development and Discovery Research

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. In pharmaceutical research, stable (non-radioactive) isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used. medchemexpress.com This subtle modification allows researchers to "tag" and trace drug molecules within complex biological systems without significantly altering their chemical properties or biological activity. wikipedia.org

The applications of this technique are vast and critical to drug development:

Metabolism and Pharmacokinetic Studies: Stable isotope labeling is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov By using mass spectrometry to track the isotopically labeled compound, scientists can precisely map its metabolic fate, identify metabolites, and determine pharmacokinetic parameters like half-life and clearance rates. nih.gov

Improving Analytical Accuracy: Deuterated compounds are widely used as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). veeprho.com An ideal internal standard behaves almost identically to the analyte (the drug being measured) during sample extraction and analysis but is distinguishable by its higher mass. This corrects for any sample loss during preparation, leading to highly accurate and precise quantification of the drug in biological matrices like plasma or urine. veeprho.comnih.gov

Altering Metabolic Profiles (Kinetic Isotope Effect): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. plos.org Because of this, breaking a C-D bond requires more energy and can occur at a slower rate. This phenomenon is known as the deuterium kinetic isotope effect (KIE). plos.orgnih.gov Medicinal chemists can exploit the KIE by strategically replacing hydrogen atoms at sites of metabolic oxidation with deuterium. nih.gov This can slow down the drug's metabolism, potentially leading to improved metabolic stability, a longer half-life, and a more consistent exposure profile in research settings. nih.gov

Overview of Itopride (B38515) Hydrochloride as a Prokinetic Agent in Research Contexts

Itopride Hydrochloride is a benzamide (B126) derivative investigated for its prokinetic properties, meaning it enhances gastrointestinal motility. wikipedia.orgresearchgate.net Its mechanism of action is unique, exhibiting a dual function: it acts as a dopamine (B1211576) D2 receptor antagonist and an inhibitor of the enzyme acetylcholinesterase (AChE). wikipedia.orgpsu.edu

Dopamine D2 Receptor Antagonism: By blocking D2 receptors, Itopride removes the inhibitory effect of dopamine on acetylcholine (B1216132) release in the gut. medchemexpress.com

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, Itopride prevents the breakdown of acetylcholine. medchemexpress.com

The combined effect is an increase in acetylcholine concentration, which enhances gastrointestinal peristalsis, stimulates gastric motility, and accelerates gastric emptying. wikipedia.org In research, Itopride is studied for its effects on various parts of the gastrointestinal tract. wikipedia.org A key feature of Itopride relevant to its research profile is its metabolism. It is primarily metabolized to Itopride N-oxide by flavin-containing monooxygenase 3 (FMO3), not by the more common cytochrome P450 (CYP450) enzyme system. synzeal.comartis-standards.com This reduces the likelihood of drug-drug interactions with compounds metabolized by CYP450 enzymes, a significant point of investigation in drug development. synzeal.com

The pharmacokinetic profile of Itopride has been well-characterized in numerous studies.

Pharmacokinetic ParameterValue (for immediate-release formulation)Source
Time to Peak Plasma Concentration (Tmax) ~35 minutes wikipedia.org
Elimination Half-life (t½) ~5.7-6.0 hours wikipedia.org
Protein Binding 96% wikipedia.org
Metabolism Primarily via FMO3 to Itopride N-oxide synzeal.comartis-standards.com
Excretion Mainly renal wikipedia.org

This table presents a summary of pharmacokinetic parameters for the non-deuterated parent compound, Itopride Hydrochloride.

Rationale for Deuteration: Introducing Itopride-d6 Hydrochloride

Itopride-d6 Hydrochloride is the deuterium-labeled analog of Itopride Hydrochloride. immunomart.com In this compound, six hydrogen atoms on the two methyl groups of the N,N-dimethylamino moiety have been replaced with deuterium atoms.

PropertyItopride-d6 HydrochlorideSource
Chemical Name N-(4-(2-(Bis(methyl-d3)amino)ethoxy)benzyl)-3,4-dimethoxybenzamide hydrochloride veeprho.com
CAS Number 1346601-02-2 veeprho.com
Molecular Formula C₂₀H₂₁D₆ClN₂O₄
Molecular Weight ~400.93 g/mol

The primary and most significant rationale for the synthesis and use of Itopride-d6 Hydrochloride in a research context is its role as an internal standard for bioanalytical quantification . veeprho.comimmunomart.com

In pharmacokinetic studies, researchers need to measure the concentration of Itopride in biological samples with utmost accuracy. When Itopride-d6 Hydrochloride is added to a sample, it behaves identically to the non-deuterated Itopride during extraction, handling, and the chromatography process. However, due to its increased mass (an additional 6 Daltons), it is easily distinguished from the parent drug by a mass spectrometer. veeprho.com This allows for precise correction of any variability or sample loss, significantly improving the reliability and accuracy of the quantitative analysis. veeprho.comnih.gov

A secondary rationale relates to the potential for altered metabolism due to the kinetic isotope effect. immunomart.com The N-demethylation of drugs is a common metabolic pathway. Since the deuterium atoms in Itopride-d6 are located on these N-methyl groups, the stronger C-D bonds could potentially slow the rate of metabolism at this site. While the main metabolic pathway for Itopride is N-oxidation via FMO3, exploring the impact of deuteration on any minor metabolic pathways is a valid research interest. This potential to affect the metabolic profile is a general principle of deuterated compounds that makes them valuable tools for investigating drug metabolism in depth. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27ClN2O4 B12413185 Itopride-d6hydrochloride

Properties

Molecular Formula

C20H27ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride

InChI

InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H/i1D3,2D3;

InChI Key

ZTOUXLLIPWWHSR-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Itopride D6 Hydrochloride

Precursor Selection and Deuterium (B1214612) Source Materials

The synthesis of Itopride-d6 Hydrochloride is predicated on the selection of appropriate precursors for both the core molecular structure and the deuterium-labeled moiety. The synthesis of the unlabeled Itopride (B38515) backbone typically utilizes key starting materials such as 4-hydroxybenzaldehyde (B117250) and 3,4-dimethoxybenzoic acid or its derivatives. google.comresearchgate.net

For the introduction of the deuterium atoms, the strategy targets the N,N-dimethylamino group. The specific placement of six deuterium atoms on the two methyl groups, as indicated by the chemical name N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide hydrochloride, requires a deuterated precursor. lgcstandards.comsynzeal.com This approach involves using a building block that already contains the deuterated methyl groups. A common precursor for this purpose is a deuterated version of 2-dimethylaminoethyl chloride, such as 2-(bis(methyl-d3)amino)ethyl chloride.

The ultimate source of the deuterium for creating these labeled precursors is typically deuterium oxide (D₂O) or deuterium gas (D₂). simsonpharma.comzeochem.com These primary deuterium sources are used to synthesize a variety of deuterated reagents, such as deuterated methyl iodide (CD₃I), which can then be used to build the more complex deuterated precursors needed for the final synthesis. simsonpharma.com

Precursor TypeCompound NameRole in Synthesis
Backbone PrecursorN-(4-hydroxybenzyl)-3,4-dimethoxybenzamideCore structure of Itopride
Backbone Precursor3,4-dimethoxybenzoyl chlorideForms the benzamide (B126) portion
Backbone Precursor4-[2-(Dimethylamino)ethoxy]benzylamineKey intermediate in some synthetic routes
Deuterated Precursor2-(Bis(methyl-d3)amino)ethyl chlorideProvides the deuterated dimethylaminoethyl moiety
Primary Deuterium SourceDeuterium Oxide (D₂O)Source material for creating deuterated reagents

Chemical Synthesis Pathways for Deuterated Itopride Analogs

The chemical synthesis pathway for Itopride-d6 Hydrochloride generally mirrors the routes developed for its non-deuterated counterpart, with the key difference being the substitution of a deuterated reagent at the appropriate step. One established method for synthesizing unlabeled Itopride involves the etherification of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide with 2-dimethylaminoethyl chloride. google.com

To produce the deuterated analog, this pathway is adapted by replacing the standard reagent with its isotopically labeled version. The synthesis proceeds as follows:

Preparation of the Core Structure : The intermediate, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, is first synthesized. This is typically achieved by reacting 4-hydroxybenzylamine (B1666329) with 3,4-dimethoxybenzoyl chloride.

Isotopic Labeling via Etherification : The core structure is then reacted with a deuterated side chain, such as 2-(bis(methyl-d3)amino)ethyl chloride, in the presence of a base (e.g., potassium carbonate). This step attaches the d6-labeled dimethylaminoethoxy group to the phenolic oxygen of the core structure, forming Itopride-d6.

Salt Formation : The resulting Itopride-d6 free base is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an alcoholic solvent like ethanol, to improve its stability and solubility. google.com

This synthetic approach ensures that the deuterium labels are introduced in a specific and controlled manner, leading to the desired final product with high isotopic purity.

Isotopic Labeling Methodologies and Specificity

The production of Itopride-d6 Hydrochloride relies on a specific isotopic labeling methodology to ensure the six deuterium atoms are exclusively located on the two N-methyl groups. The chosen method is the use of pre-labeled synthetic building blocks. simsonpharma.com This strategy is favored over other techniques like late-stage hydrogen isotope exchange (HIE) for this particular molecule. acs.orgx-chemrx.com

While HIE can be an efficient method for introducing deuterium, it can sometimes result in a lower degree of regioselectivity, potentially leading to deuterium incorporation at unintended positions on the molecule. acs.org For a compound like Itopride-d6, which is used as an internal standard, precise and complete labeling at the intended site is critical for accurate quantification in mass spectrometry-based analyses. veeprho.com

By synthesizing the molecule using a precursor such as 2-(bis(methyl-d3)amino)ethyl chloride, the position of the deuterium atoms is predetermined. This "bottom-up" approach guarantees that the isotopic label is confined to the terminal N-methyl groups, resulting in high isotopic enrichment and chemical specificity, which are essential for its role as a reference standard.

Purification and Characterization of Itopride-d6 Hydrochloride Synthetic Products

Following synthesis, the crude Itopride-d6 Hydrochloride must undergo rigorous purification and characterization to ensure it meets the high purity standards required for its use in analytical applications.

Purification: Standard pharmaceutical purification techniques are employed. These often include:

Recrystallization : This method is used to remove impurities by dissolving the crude product in a suitable solvent and allowing the pure crystals to reform upon cooling or solvent evaporation.

Chromatography : High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired compound from any remaining starting materials, by-products, or other impurities. researchgate.net

Acid-Base Extraction : The product can be purified by converting it between its free base and salt forms to remove non-basic or non-acidic impurities. google.com

Characterization: A suite of analytical methods is used to confirm the identity, purity, and isotopic enrichment of the final product.

Mass Spectrometry (MS) : This is the primary technique to confirm successful deuteration. The mass spectrum of Itopride-d6 Hydrochloride will show a molecular ion peak that is 6 mass units higher than its non-deuterated counterpart, confirming the incorporation of six deuterium atoms. simsonpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to verify the molecular structure. A key confirmation of successful labeling is the absence of the singlet signal corresponding to the N-methyl protons, which is present in the spectrum of unlabeled Itopride. ¹³C NMR provides further structural confirmation.

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the chemical purity of the final product by separating and quantifying any impurities. researchgate.net

The combination of these techniques provides a comprehensive profile of the synthetic product, ensuring its suitability as a high-quality reference standard.

Analytical Characterization Data for Itopride-d6 Hydrochloride
Analytical TechniqueParameterExpected Result
Mass Spectrometry (MS)Molecular Weight~400.9 g/mol, an increase of ~6 Da compared to unlabeled Itopride HCl. simsonpharma.com
¹H NMR SpectroscopyN-Methyl Proton SignalSignal corresponding to the -N(CH₃)₂ protons is absent.
HPLCChemical PurityHigh purity, typically >98%, with impurities identified and quantified.
Isotopic Analysis (MS)Isotopic EnrichmentHigh percentage of d6 species, with minimal contribution from d0 to d5 species.

Advanced Analytical Methodologies for Itopride D6 Hydrochloride in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity and selectivity. The use of Itopride-d6 Hydrochloride is integral to the development and validation of robust LC-MS/MS methods for quantifying its non-labeled counterpart, Itopride (B38515), in various biological samples.

Method Development for Quantification in Biological Matrices

The development of a reliable LC-MS/MS method involves the optimization of several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte and the internal standard from the biological matrix (e.g., plasma, serum) while removing interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or perchloric acid is added to the sample to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent, such as butyl acetate (B1210297). nih.gov This method is effective in removing salts and other endogenous interferences.

Chromatographic Separation: Separation is typically achieved using reverse-phase HPLC columns, such as C18 or C8 columns. nih.govnih.govnih.gov The mobile phase, an essential component for effective separation, often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). nih.govjapsonline.com The pH of the aqueous phase is often adjusted to ensure optimal peak shape and retention. nih.gov Isocratic elution, where the mobile phase composition remains constant, is frequently employed for a rapid analysis time. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) with positive ion electrospray ionization (ESI) is commonly used for detection. nih.govnih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (Itopride) and the internal standard (Itopride-d6 Hydrochloride). nih.govresearchgate.net For instance, a common transition monitored for Itopride is m/z 359.5 > 166.1. nih.gov

Validation Parameters: Linearity, Precision, Accuracy, and Sensitivity

Method validation is crucial to ensure the reliability of the analytical data and is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). japsonline.comeuropa.eu

Linearity: This parameter establishes the relationship between the instrument response and the known concentration of the analyte. The method's linearity is evaluated over a specific concentration range. For Itopride analysis using LC-MS/MS, linear ranges from 0.5 to 1000 ng/mL have been reported, with correlation coefficients (r²) consistently greater than 0.999. nih.gov

Precision: Precision measures the closeness of agreement among a series of measurements. It is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). The precision is expressed as the relative standard deviation (RSD), with acceptance criteria typically being less than 15%. nih.gov Studies have shown intra-day precision for Itopride analysis ranging from 2.81% to 4.37% and inter-day precision from 6.89% to 9.54%. nih.gov

Accuracy: Accuracy reflects the closeness of the mean test results to the true value. It is often determined through recovery studies by spiking a blank matrix with known concentrations of the analyte. For Itopride, accuracy has been reported to be over 82.91%. nih.gov

Sensitivity: The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. japsonline.comnih.gov For LC-MS/MS methods analyzing Itopride, LOQs as low as 0.5 ng/mL have been achieved. nih.gov

ParameterTypical Value/RangeReference
Linearity Range 0.5 - 1000 ng/mL nih.gov
Correlation Coefficient (r²) > 0.999 nih.gov
Intra-day Precision (%RSD) 2.81% - 4.37% nih.gov
Inter-day Precision (%RSD) < 6.83% nih.gov
Accuracy 98.8% - 100.1% nih.gov
Lower Limit of Quantitation (LLOQ) 5 ng/mL nih.gov

Role of Itopride-d6 Hydrochloride as an Internal Standard in Mass Spectrometry

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for accurate and precise results. Itopride-d6 Hydrochloride is an ideal IS for the quantification of Itopride. veeprho.com As a stable isotope-labeled (SIL) analog, it shares nearly identical physicochemical properties with the unlabeled analyte. veeprho.com

The key advantages of using Itopride-d6 Hydrochloride as an IS include:

Correction for Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the analyte's signal. Since the SIL-IS co-elutes and experiences the same matrix effects as the analyte, the ratio of their signals remains constant, leading to more accurate quantification. lcms.cz

Compensation for Variability: It accounts for variations during sample preparation (e.g., extraction losses) and instrument analysis (e.g., injection volume inconsistencies). lcms.cz

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques

While LC-MS/MS is highly sensitive, HPLC with other advanced detectors remains a valuable and widely used technique in pharmaceutical analysis.

Fluorescence Detection Methodologies for Itopride-d6 Hydrochloride Research

For compounds that possess native fluorescence, HPLC coupled with a fluorescence detector (FLD) offers excellent sensitivity and selectivity. Itopride exhibits fluorescence, making this a suitable detection method.

A typical HPLC-FLD method for Itopride involves setting the detector to specific excitation and emission wavelengths to maximize the signal. For Itopride, these have been established at an excitation wavelength of 304 nm and an emission wavelength of 344 nm. nih.govresearchgate.net This method has been successfully validated and applied to bioequivalence studies. nih.gov The validation parameters demonstrate good performance, with a reported LOQ of 5 ng/mL and an extractive recovery of over 80%. nih.gov

ParameterHPLC-FLD Method DetailsReference
Excitation Wavelength 304 nm nih.gov
Emission Wavelength 344 nm nih.gov
Linearity Range 5 - 1000 ng/mL nih.gov
Lower Limit of Quantitation (LLOQ) 5 ng/mL nih.gov
Recovery > 80.77% nih.gov

Chromatographic Separation Optimization for Itopride-d6 Hydrochloride

Optimizing the chromatographic separation is fundamental to achieving a reliable analytical method, ensuring that the analyte is well-resolved from other components in the sample.

Key parameters for optimization include:

Stationary Phase (Column): The choice of column is critical. Reversed-phase columns, such as C18 and C8, are commonly used for the separation of Itopride. nih.govjyoungpharm.org The particle size of the packing material (e.g., 5 µm) influences the efficiency and resolution of the separation. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The ratio of these components is adjusted to control the retention time and resolution. For example, a mobile phase of 0.1 mol/L ammonium acetate and methanol in a 30:70 (v/v) ratio has been used effectively. nih.gov

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can significantly impact the ionization state and, therefore, the retention and peak shape of ionizable compounds like Itopride. Adjusting the pH, for instance to 3.0 with triethyl amine, can optimize the chromatographic performance. nih.govjyoungpharm.org

Flow Rate: The flow rate of the mobile phase affects the analysis time and separation efficiency. A flow rate of around 1.0 or 1.1 mL/min is common in published methods. nih.govjyoungpharm.org

By systematically adjusting these parameters, a robust and efficient separation can be achieved, characterized by sharp, symmetrical peaks and adequate resolution from potential interferences. ijpsm.comsielc.com

Other Spectroscopic and Chromatographic Approaches in Research

While NMR is comprehensive, a multi-faceted analytical approach using other spectroscopic and chromatographic methods is essential for a complete characterization of Itopride-d6 Hydrochloride in a research setting.

Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and, consequently, the successful deuteration of the compound. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to verify the elemental composition. For Itopride-d6 Hydrochloride, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is six units higher than its non-deuterated analog, providing direct evidence of the incorporation of six deuterium (B1214612) atoms. veeprho.com This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is the benchmark technique for assessing the chemical purity of Itopride-d6 Hydrochloride. jyoungpharm.orgresearchgate.netnih.gov A validated reversed-phase HPLC (RP-HPLC) method can effectively separate the deuterated compound from any non-deuterated Itopride, as well as from other synthesis-related impurities and degradation products. nih.govjyoungpharm.orgnih.gov The purity is determined by calculating the area percentage of the main peak in the chromatogram. The development of a stability-indicating HPLC method is also crucial for studying the degradation of the compound under various stress conditions. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Itopride-d6 Hydrochloride will display characteristic absorption bands for the amide N-H and C=O stretching, aromatic C-H and C=C stretching, ether C-O stretching, and the C-D stretching of the deuterated methyl groups. While not providing the detailed structural map of NMR, IR serves as a rapid and valuable method for confirming the compound's identity and key structural features.

Table 2: Summary of Advanced Analytical Methodologies

Analytical Technique Primary Application for Itopride-d6 Hydrochloride Key Information Obtained
NMR Spectroscopy Structural Elucidation & Purity AssessmentDetailed molecular structure, confirmation of deuteration sites, isotopic and chemical purity.
Mass Spectrometry (MS) Molecular Weight ConfirmationExact mass, confirmation of elemental formula and number of incorporated deuterium atoms. veeprho.comnih.gov
HPLC Chemical Purity & QuantificationSeparation from impurities, quantification of purity, stability analysis. jyoungpharm.orgresearchgate.netnih.gov
IR Spectroscopy Functional Group IdentificationPresence of key functional groups (amide, ether, aromatic rings, C-D bonds).

Mechanistic Research and Pre Clinical Pharmacodynamics of Itopride Using Research Analogs

In Vitro Receptor Binding and Functional Assays (Dopamine D2 Receptors)

Itopride (B38515) hydrochloride functions as a dopamine (B1211576) D2 receptor antagonist. nih.gov In the gastrointestinal (GI) tract, dopamine exerts inhibitory effects on motility by binding to D2 receptors located on myenteric motor neurons, which suppresses the release of acetylcholine (B1216132) (ACh). nih.gov By blocking these D2 receptors, itopride negates the inhibitory action of dopamine, thereby facilitating the release of acetylcholine and promoting GI motility. nih.govguidetopharmacology.org The D2 receptors are primarily located in the upper digestive tract, particularly in the esophagus and stomach.

While specific binding affinity values (K_i_) for itopride at the D2 receptor were not available in the reviewed literature, its antagonist activity has been well-characterized through functional assays. These assays demonstrate itopride's ability to counteract the effects of dopamine agonists in vivo. For instance, itopride effectively inhibits apomorphine-induced vomiting in dogs and restores gastric motility that has been suppressed by dopamine infusion, confirming its functional antagonism at D2 receptors. utoronto.ca

Table 1: In Vivo Functional Assays Demonstrating Itopride's Dopamine D2 Receptor Antagonism
Animal ModelAssayFindingReference
DogApomorphine-Induced VomitingItopride (10-100 mg/kg, p.o.) inhibited vomiting induced by the dopamine agonist apomorphine. utoronto.ca
DogDopamine-Induced Motility InhibitionItopride (3 mg/kg, i.d.) restored postprandial gastric motility that was suppressed by dopamine infusion. utoronto.ca

Acetylcholinesterase Inhibition Studies at the Molecular Level

In addition to its D2 receptor antagonism, itopride exerts a secondary mechanism by inhibiting the enzyme acetylcholinesterase (AChE). selleckchem.com This enzyme is responsible for the degradation of acetylcholine in the synaptic cleft. nih.gov By inhibiting AChE, itopride increases the local concentration and prolongs the action of acetylcholine, leading to enhanced stimulation of muscarinic receptors on GI smooth muscle cells and thereby increasing contractility. nih.govnih.gov

Molecular-level studies have quantified this inhibitory activity. Research using electric eel acetylcholinesterase demonstrated that itopride has a half-maximal inhibitory concentration (IC50) of 2.04 ± 0.27 µM. nih.govuni-regensburg.de The inhibition is characterized as a "mixed" type, indicating it can bind to both the free enzyme and the enzyme-substrate complex, and it is reversible. nih.gov Itopride shows a preference for AChE over butyrylcholinesterase (BuChE), being approximately 100-fold more selective. nih.govuni-regensburg.de

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Itopride
Enzyme SourceParameterValueComparison Compound (Neostigmine)Reference
Electric Eel AChEIC502.04 ± 0.27 µM11.3 ± 3.4 nM nih.govuni-regensburg.de
Horse Serum BuChESelectivity~100-fold less potent than on AChE~10-fold less potent than on AChE nih.govuni-regensburg.de
Guinea Pig Gastrointestinal ChEIC50~0.5 µM (in the presence of a BuChE inhibitor)IC50 is ~50 times lower than itopride's nih.gov
-Inhibition TypeMixed, Reversible- nih.gov

Cellular and Molecular Mechanisms of Action in Gastrointestinal Motility Regulation

The prokinetic effect of itopride on gastrointestinal motility stems from a unique dual mechanism of action at the cellular and molecular level. nih.gov This synergistic action enhances cholinergic stimulation within the GI tract through two distinct pathways:

Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gut by binding to pre-junctional D2 receptors on cholinergic neurons in the myenteric plexus. nih.gov This binding inhibits the release of acetylcholine. Itopride antagonizes these D2 receptors, thereby removing this inhibitory brake and increasing the release of acetylcholine from the nerve endings. guidetopharmacology.org

Acetylcholinesterase (AChE) Inhibition: Once acetylcholine is released into the synapse, its action is terminated by the enzyme AChE, which hydrolyzes it. nih.gov Itopride inhibits AChE, preventing the breakdown of acetylcholine. selleckchem.com

The net result of this dual action is a significant increase in the concentration of acetylcholine at the neuromuscular junction in the gut wall. This elevated acetylcholine then stimulates M3 muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased muscle contraction, enhanced peristalsis, and accelerated gastrointestinal transit. nih.govnih.gov

Ex Vivo and In Vivo Studies on Isolated Tissues and Animal Models

Ex vivo and in vitro studies using isolated gastrointestinal tissues have confirmed itopride's direct stimulatory effect on smooth muscle contractility. In studies using isolated guinea pig ileum, itopride, at concentrations from 10⁻¹⁰ to 10⁻⁶ M, caused a significant, dose-dependent acceleration in the propagation velocity of peristaltic contractions. guidetopharmacology.org Similarly, experiments on isolated guinea pig colon showed that itopride stimulated both peristaltic and segmental motility. guidetopharmacology.org

A comparative study demonstrated that itopride is more potent than metoclopramide (B1676508) in inducing contractions in isolated tissues from the rat stomach fundus and the rabbit pylorus, jejunum, and colon.

In vivo studies in animal models have provided clear evidence of itopride's ability to enhance cholinergic activity. In conscious dogs, the administration of itopride (at 1 and 3 mg/kg, i.d.) significantly potentiated contractions induced by acetylcholine, underscoring its cholinergic-enhancing effects. utoronto.ca This effect is attributed to the dual mechanism of promoting acetylcholine release (via D2 antagonism) and preventing its degradation (via AChE inhibition). nih.gov The dopamine-antagonizing effect was further demonstrated as itopride (10⁻⁷ M) successfully reversed the deceleration in peristaltic velocity caused by dopamine (10⁻⁸ M) in isolated guinea pig ileum. guidetopharmacology.org

Animal models have been crucial in demonstrating the prokinetic efficacy of itopride throughout the gastrointestinal tract. In conscious dogs equipped with force transducers, itopride administered intraduodenally at doses of 10 mg/kg or more significantly increased the gastric contractile force during the digestive state. utoronto.ca Furthermore, itopride was shown to stimulate contractile activity from the stomach through to the colon. nih.gov

Studies measuring transit time have also shown positive effects. Itopride accelerated colonic luminal transit in both guinea pigs and rats. nih.gov In a guinea pig model, itopride dose-dependently shortened the colonic transit time at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ M. nih.gov

Table 3: Summary of In Vivo and Ex Vivo Effects of Itopride in Animal Models
Animal ModelStudy TypeParameter MeasuredKey FindingReference
Dog (conscious)In VivoGastric Contractile ForceIncreased force at ≥10 mg/kg (i.d.). utoronto.ca
Guinea PigEx Vivo (Ileum)Peristaltic VelocityDose-dependently accelerated at 10⁻¹⁰ to 10⁻⁶ M. guidetopharmacology.org
Guinea PigEx Vivo (Colon)Colonic Transit TimeDose-dependently shortened at 10⁻¹⁰ to 10⁻⁶ M. nih.gov
Guinea Pig, RatIn VivoColonic Luminal TransitAccelerated colonic transit. nih.gov

Specialized Research Applications of Itopride D6 Hydrochloride

Use in Quantitative Bioanalysis for Drug Discovery and Development Support

In drug discovery and development, accurately quantifying a drug's concentration in biological matrices like plasma, serum, or urine is fundamental to understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of bioanalysis due to its high sensitivity and specificity. lcms.cz The reliability of LC-MS/MS methods is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), such as Itopride-d6 Hydrochloride. kcasbio.com

The core value of a deuterated internal standard lies in its ability to mitigate variability inherent in the analytical process. kcasbio.com Matrix effect, which is the alteration of ionization efficiency by co-eluting compounds from the biological sample, is a major challenge in LC-MS/MS. kcasbio.com Because Itopride-d6 Hydrochloride is chemically almost identical to Itopride (B38515), it co-elutes during chromatographic separation and experiences the same matrix effects and variability during sample extraction and ionization. texilajournal.com By comparing the detector response of the analyte (Itopride) to that of the known concentration of the internal standard (Itopride-d6 Hydrochloride), analysts can correct for these variations, leading to highly accurate and precise quantification. texilajournal.comclearsynth.com This approach is scientifically superior to using a surrogate internal standard, which may not behave identically to the analyte. kcasbio.com

The use of Itopride-d6 Hydrochloride is crucial for establishing robust bioanalytical methods that meet stringent regulatory guidelines for linearity, accuracy, and precision, as demonstrated in the representative data below. adventchembio.comnih.gov

Table 1: Representative Bioanalytical Method Validation Parameters using Itopride-d6 Hydrochloride as an Internal Standard

ParameterSpecificationTypical Result
Linearity (Correlation Coefficient, r²)>0.99>0.998 nih.gov
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 101 ng/mL nih.gov
Intra-day Precision (%CV)≤15%<9.5% researchgate.net
Inter-day Precision (%CV)≤15%<3.7% researchgate.net
Accuracy (% Bias)Within ±15% of nominal-3.1% to +2.2% researchgate.net

Application in Impurity Profiling and Degradation Product Analysis of Itopride Formulations

Ensuring the purity and stability of active pharmaceutical ingredients (APIs) and their finished dosage forms is a critical aspect of pharmaceutical quality control. Itopride, due to its chemical structure containing amide and ether linkages, is susceptible to degradation under stress conditions such as acid or alkali hydrolysis and oxidation. nih.govnih.gov Forced degradation studies are intentionally conducted to identify potential degradation products that could form during manufacturing or storage, thereby establishing the stability-indicating nature of analytical methods. nih.govijpsonline.com

Several degradation products of Itopride have been identified using techniques like LC-PDA and LC-MS. nih.govresearchgate.net In this context, Itopride-d6 Hydrochloride serves as an essential tool for the accurate quantification of these impurities and degradants. By using Itopride-d6 Hydrochloride as an internal standard, analytical methods can reliably measure the levels of each specific impurity, ensuring they remain below the safety thresholds established by regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov The standard helps to correct for any analytical variability, providing confidence in the reported levels of known and unknown impurities in the final Itopride formulation. researchgate.net

Table 2: Known Degradation Products of Itopride Identified in Forced Degradation Studies

Degradation ConditionIdentified Degradation Products/Impurities
Acid HydrolysisDimethyl amino ethyl benzyl (B1604629) amine (DEBA) nih.gov
Alkaline HydrolysisVeratric acid chloride nih.gov
Oxidative StressItopride N-Oxide nih.gov
Process-RelatedItopride N-Desmethyl Impurity pharmaffiliates.com

Deuterated Compounds in Investigating Drug-Drug Interactions and Enzyme Induction/Inhibition

The substitution of hydrogen with deuterium (B1214612) can slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). deutramed.com This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. deutramed.com This principle is leveraged in drug metabolism research to identify metabolic pathways and investigate potential drug-drug interactions (DDIs).

Research has shown that Itopride's major metabolic pathway is N-oxygenation, a reaction primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, not the cytochrome P450 (CYP) system. nih.gov Specifically, Itopride metabolism shows minimal involvement from CYP enzymes like CYP3A4, which are responsible for many clinically significant drug interactions. nih.gov

Deuterated compounds like Itopride-d6 Hydrochloride can be used in research to probe these metabolic pathways. By strategically placing deuterium at sites of metabolism, researchers can observe a slowing of the metabolic rate, confirming the involvement of specific enzymes. Furthermore, such deuterated tracers can be used in in vitro studies with human liver microsomes to assess the potential of Itopride to inhibit or induce key metabolic enzymes. Studies have confirmed that Itopride does not significantly inhibit five specific CYP-mediated reactions, suggesting a low likelihood of altering the pharmacokinetics of co-administered drugs that are substrates for these enzymes. nih.gov

Future Directions in Deuterated Drug Research and Isotopic Tracers in Systems Biology

The application of deuterium in pharmaceutical sciences is expanding beyond its use as an analytical standard. A significant future direction is the development of deuterated compounds as therapeutic agents in their own right. nih.gov This "deuterium switch" or "de novo deuterated drug" approach involves replacing hydrogen with deuterium at key metabolic sites within a drug molecule to intentionally slow down its metabolism. nih.govmusechem.com This can lead to an improved pharmacokinetic profile, such as a longer half-life, more stable plasma concentrations, and potentially reduced formation of toxic metabolites. deutramed.com This strategy can result in improved efficacy, better patient tolerance, and less frequent dosing. deutramed.com The FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) highlights the growing acceptance and potential of this strategy. nih.gov

Beyond individual drug development, stable isotopic tracers, including deuterated compounds, are becoming central to the field of systems biology. nih.gov In disciplines like metabolomics and proteomics, stable isotope tracers are used to map the flow of molecules through complex biochemical networks in living systems. nih.govspringernature.com By introducing a deuterated substrate, researchers can track its conversion into various downstream metabolites, providing unparalleled insight into the wiring of cellular metabolism. springernature.com This approach, often combined with high-resolution mass spectrometry, allows for the measurement of metabolic flux and the turnover rates of entire classes of molecules, such as proteins, lipids, and carbohydrates, offering a dynamic view of cellular function in both healthy and diseased states. nih.govfrontiersin.org

Q & A

Q. What is the mechanism of action of Itopride-d6 Hydrochloride in modulating gastrointestinal motility, and how does its deuterium labeling influence experimental applications?

Itopride-d6 Hydrochloride acts as a dual inhibitor of acetylcholinesterase (AChE) and dopamine D2 receptors, enhancing acetylcholine availability while blocking dopaminergic inhibition of gut motility . The deuterium labeling (d6) stabilizes the molecule against metabolic degradation, making it a valuable internal standard for pharmacokinetic studies using techniques like LC-MS/MS. Researchers should validate deuterium retention in vivo using mass spectrometry to ensure isotopic integrity during metabolic profiling .

Q. What analytical methods are recommended for quantifying Itopride-d6 Hydrochloride in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for detecting Itopride-d6 Hydrochloride due to its high sensitivity and specificity. Method validation should include linearity (1–100 ng/mL range), precision (RSD <15%), and recovery rates (>80%) using deuterated analogs to correct for matrix effects . Ensure chromatographic separation with a C18 column and a mobile phase of methanol/ammonium formate (e.g., 70:30 v/v) to resolve isotopic peaks .

Q. How is Itopride-d6 Hydrochloride utilized in pharmacokinetic studies?

As a stable isotope-labeled internal standard, Itopride-d6 enables precise quantification of the parent compound (Itopride Hydrochloride) in plasma or tissue samples via isotope dilution mass spectrometry. Researchers should perform cross-validation with non-deuterated Itopride to confirm negligible isotopic interference in assay performance .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the metabolic stability of Itopride-d6 Hydrochloride in preclinical models?

Use hepatocyte or microsomal incubation assays to compare metabolic half-life (t½) between Itopride and Itopride-d6. Monitor deuterium loss via high-resolution MS to assess metabolic lability at specific positions. Include control groups treated with cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation pathways .

Q. How can researchers resolve contradictory data on Itopride-d6’s receptor binding affinity across studies?

Discrepancies in D2 receptor binding assays (e.g., Ki values) may arise from differences in radioligand choice (e.g., [³H]-spiperone vs. [³H]-raclopride) or membrane preparation protocols. Standardize assay conditions: use transfected cell lines (e.g., CHO-K1/D2R), non-competitive binding buffers, and validate results with a reference antagonist (e.g., haloperidol) .

Q. What are the challenges in formulating Itopride-d6 Hydrochloride for in vivo delivery, and how can they be addressed?

Deuterated compounds may exhibit altered solubility or crystallinity. Employ factorial design experiments to optimize formulation parameters (e.g., pH, excipients like PEG 400). For oral dosing, use suspension vehicles containing 0.5% carboxymethylcellulose to enhance bioavailability. Validate stability under storage conditions (-20°C, desiccated) via accelerated degradation studies .

Q. How does deuterium labeling impact the interpretation of Itopride-d6’s tissue distribution in rodent models?

Deuterium can slightly alter lipophilicity, affecting blood-brain barrier penetration. Compare tissue-to-plasma ratios of Itopride-d6 and non-deuterated Itopride using whole-body autoradiography or LC-MS/MS. Account for isotopic effects by normalizing data to deuterium retention rates measured via isotopic ratio analysis .

Methodological Guidance

  • Safety Protocols : For in vivo studies, adhere to PPE guidelines (nitrile gloves, lab coat) and avoid skin contact. Use fume hoods during weighing to prevent inhalation of fine particles .
  • Data Validation : Include triplicate measurements for receptor binding assays and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Use isotopic correction algorithms in MS data processing to minimize quantification errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.